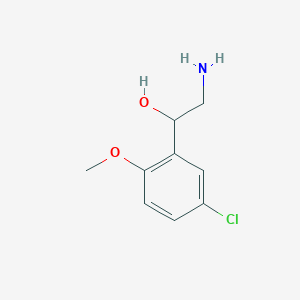

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol

Description

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol (CAS: 1267959-00-1) is a chiral amino alcohol featuring a 5-chloro-2-methoxyphenyl substituent. Its molecular formula is C₉H₁₂ClNO₂, with a calculated molecular weight of 201.56 g/mol.

Propriétés

IUPAC Name |

2-amino-1-(5-chloro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4,8,12H,5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKOLJVWTMCROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-chloro-5-nitrophenol to obtain 2-amino-5-chlorophenol, which is then reacted with appropriate reagents to introduce the methoxy and ethan-1-ol groups . Another method involves the use of 1-chloro-4-nitrobenzene, which is reduced using a bacterial strain to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like iron powder and toluene for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

- Synthesis of Complex Molecules : 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable reagent in synthetic organic chemistry.

Biology

- Biological Activity : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it can inhibit specific enzymes or interact with cellular receptors, leading to significant biological effects.

Medicine

- Therapeutic Potential : Investigations into the therapeutic effects of 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol have shown promise in treating various diseases. For instance, studies have demonstrated its efficacy against certain cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines revealed that treatment with 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol resulted in a significant reduction in cell viability. The results indicated that the compound could serve as a promising candidate for further development in cancer therapeutics.

| Cell Line | Viability Reduction (%) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 45 |

| U87 (Glioblastoma) | 62 |

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that the compound exhibited strong antimicrobial activity against various bacterial strains. The effectiveness was comparable to established antibiotics, suggesting its potential use in treating infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Mécanisme D'action

The mechanism of action of 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key examples include:

Halogen-Substituted Analogues

2-Amino-2-(5-bromo-2-methoxyphenyl)ethan-1-ol (CAS: 1178727-53-1) Molecular Formula: C₉H₁₁BrNO₂ Molecular Weight: 246.1 g/mol Key Differences: Bromine replaces chlorine at the phenyl 5-position. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems but reduce metabolic stability compared to chlorine. The higher molecular weight (Δ~44.5 g/mol) could also affect solubility .

The 3-chloro substitution shifts steric and electronic effects compared to the target’s 5-chloro group .

Methoxy-Modified Analogues

2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS: 1311315-03-3) Molecular Formula: C₁₂H₁₈ClNO₄ Molecular Weight: 275.73 g/mol Key Differences: Additional 4-methoxy and hydroxyethylamino groups increase steric bulk and polarity. The higher molecular weight (Δ~74.2 g/mol vs. target) suggests improved solubility in polar solvents but reduced membrane permeability .

Heterocyclic Analogues

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-ol dihydrochloride Molecular Formula: C₅H₉N₂OS·2HCl (assumed) Key Differences: The thiazole ring replaces the phenyl group, introducing π-π stacking and hydrogen-bonding capabilities. The dihydrochloride salt enhances aqueous solubility, making it suitable for formulation in hydrophilic matrices .

Multi-Halogenated Analogues

The absence of methoxy reduces steric hindrance, favoring interactions with flat binding pockets .

Comparative Data Table

Research Findings and Implications

- Halogen Effects : Chlorine and bromine improve lipophilicity, but bromine’s larger size may hinder diffusion through biological membranes . Fluorine’s electronegativity enhances binding affinity in receptor-ligand interactions .

- Methoxy Groups : Methoxy substituents enhance solubility in organic solvents and influence electronic effects via resonance donation. Multi-methoxy derivatives (e.g., ) show increased polarity but reduced bioavailability .

- Heterocyclic vs. Phenyl Backbones : Thiazole-containing analogues () offer diverse interaction profiles, making them valuable in drug design for targets requiring heterocyclic recognition .

Activité Biologique

2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol, a compound with potential biological significance, has garnered attention for its various pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an amino group, a chloro group, and a methoxy group attached to a phenyl ring. These functional groups are crucial in determining the compound's biological interactions and pharmacokinetic properties. The amino group can form hydrogen bonds, while the chloro and methoxy groups influence lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol exhibits antimicrobial properties against various pathogens. Specifically, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways, although specific targets remain to be fully elucidated.

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various compounds, 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol demonstrated moderate effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for further development .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary findings suggest that it may inhibit the growth of certain cancer cell lines, including glioblastoma cells. The cytotoxicity was assessed using various assays, revealing that the compound reduced cell viability significantly compared to control groups .

Research Findings on Anticancer Mechanisms

The mechanisms underlying the anticancer effects of 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol are believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of key signaling pathways associated with tumor growth.

- Modulation of oxidative stress responses within cells .

Summary of Biological Activities

| Activity | Target | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC: 32 µg/mL | Disruption of cell wall synthesis |

| E. coli | MIC: 64 µg/mL | Interference with metabolic pathways | |

| Anticancer | Glioblastoma | Significant reduction in viability | Induction of apoptosis; inhibition of signaling pathways |

Future Directions

Despite promising results, further research is essential to fully understand the biological activity and mechanisms of action of 2-Amino-1-(5-chloro-2-methoxyphenyl)ethan-1-ol. Future studies should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- In vivo studies to assess the efficacy and safety profile.

- Structure-activity relationship (SAR) analyses to optimize the compound for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.